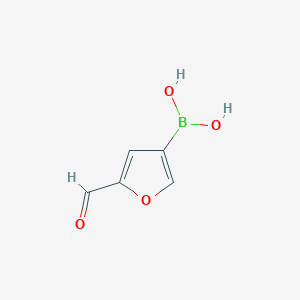

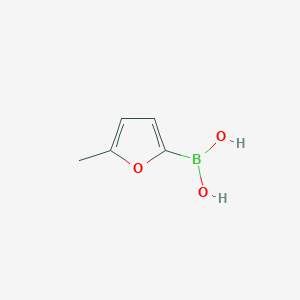

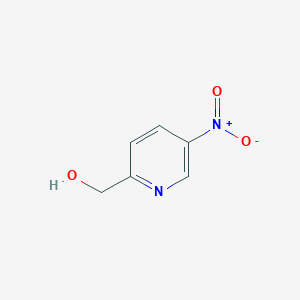

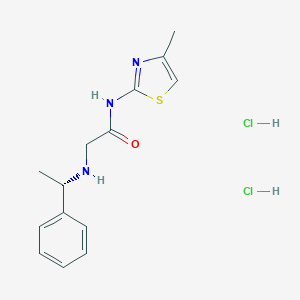

![molecular formula C26H16Cl2N2 B151904 2,8-二氯-6,12-二苯基二苯并[b,f][1,5]二氮杂菲 CAS No. 3646-61-5](/img/structure/B151904.png)

2,8-二氯-6,12-二苯基二苯并[b,f][1,5]二氮杂菲

描述

The compound 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine is a derivative of the dibenzo[b,f][1,5]diazocine family, which is a class of heterocyclic compounds. These compounds have been studied for their potential applications in various fields, including organic electronics and pharmaceuticals. The specific chloro- and diphenyl- substitutions on the dibenzo[b,f][1,5]diazocine core may influence its electronic properties and reactivity, making it a subject of interest for chemical research.

Synthesis Analysis

The synthesis of dibenzo[b,f][1,5]diazocine derivatives has been explored through various methods. One approach involves the cyclization of 2-benzoylbenzoyl azides under acidic conditions, which provides a rapid and efficient route to substituted dibenzo[b,f][1,5]-diazocines . Another method uses a one-pot reaction of N,N,N',N'-tetramethylbiphenyldiamine with Vilsmeier's reagents to yield bis-dibenzo[b,f][1,5]diazocines, which can serve as precursors for novel macrocycles . Additionally, unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones have been synthesized using a three-step method starting from isatoic anhydrides and 2-aminobenzoic acids .

Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,5]diazocine derivatives has been characterized using techniques such as X-ray diffraction. For instance, 6,12-diphenyldibenzo[b,f][1,5]diazocine has been shown to possess a tub-shaped, eight-membered central ring . The structural details of these compounds are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

Dibenzo[b,f][1,5]diazocine derivatives undergo various chemical reactions. An attempt to generate a potentially aromatic dianion from a dibenzo[e,g][1,4]diazocine derivative led to a profound rearrangement, resulting in N-(2-amino-1,2-diphenylethenyl)carbazole dianions . In another study, 6,12-diphenyldibenzo[b,f][1,5]diazocine was used as an electron-capture agent to probe single-electron transfer (SET) processes and as a reagent for the oxidative dimerization of benzylic organometallics .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f][1,5]diazocine derivatives are influenced by their molecular structure. The tub-shaped conformation of the central ring in 6,12-diphenyldibenzo[b,f][1,5]diazocine, for example, affects its electronic properties and reactivity . The circular dichroism (CD) spectra of related compounds have been studied to determine their absolute configurations, which is important for understanding their optical properties . The cytotoxic and antibacterial activities of some dibenzo[b,f][1,5]diazocine derivatives have also been evaluated, indicating their potential as bioactive molecules .

科学研究应用

电子俘获剂和氧化二聚

2,8-二氯-6,12-二苯基二苯并[b,f][1,5]二氮杂菲已被用作科学研究中的电子俘获剂。它用作单电子转移 (SET) 过程的机理探针,并用作苄基有机金属氧化二聚的试剂。该化合物已被用于了解 SET 过程中的机理,并在有机合成中提供了实用的制备范围 (Eisch、Yu 和 Rheingold,2012)。

促进有机化学中的重排

该化合物在促进有机化学中的重排方面发挥了重要作用。它与 R-Li 试剂的反应产生各种意外产物,证明了其在探索异常碳锂化和氢锂化机理中的效用。这一发现对于理解有机反应中的自由基阴离子途径非常重要 (Eisch、Liu、Zhu 和 Rheingold,2015)。

手性探索

已对 2,8-二氯-6,12-二苯基二苯并[b,f][1,5]二氮杂菲进行了手性研究。对映异构体的旋光拆分和绝对构型的分配已经实现,为电子螺旋理论和手性构型的热稳定性提供了见解 (Li、Pan、Jin、Yin、Yang 和 Sun,2017)。

单电子转移碳锂化研究

该化合物已用于探索单电子转移 (SET) 碳锂化的研究。它有助于理解杂环化学中 R-Li 加成的立体化学、区域化学和电子性质。这些研究对新型有机反应和合成途径的开发具有重要意义 (Eisch、Yu 和 Rheingold,2014)。

氧化还原相互转化研究

2,8-二氯-6,12-二苯基二苯并[b,f][1,5]二氮杂菲在氧化还原相互转化研究中至关重要。对其可逆 SET 环收缩和扩张过程的研究促进了对有机化学中氧化还原相互转化的理解 (Eisch、Liu、Zhu 和 Rheingold,2014)。

属性

IUPAC Name |

2,8-dichloro-6,12-diphenylbenzo[c][1,5]benzodiazocine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16Cl2N2/c27-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)29-24-14-12-20(28)16-22(24)26(30-23)18-9-5-2-6-10-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGFJTPZIBDFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=NC4=C2C=C(C=C4)Cl)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101219568 | |

| Record name | 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine | |

CAS RN |

3646-61-5 | |

| Record name | 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。